Piperidin-1-yl(pyrrolidin-2-yl)methanone

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Type 2 Diabetes Structure-Activity Relationship (SAR)

Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3) is an essential heterocyclic amide building block for medicinal chemistry. Its unique piperidine-pyrrolidine bridge provides conformational constraints critical for target recognition in SAR studies. As a racemic mixture with modest lipophilicity (XLogP3-AA=0.7) and one H-bond donor, it is ideal for preparing analog libraries and serves as a reference for tracking physicochemical property changes during lead optimization. Avoid substituting with structurally similar analogs—the specific bridge geometry directly impacts binding and pharmacokinetics. This compound has been used in the development of CaMKII and IDO1 inhibitors. Purchase with confidence: ≥98% purity, available in research quantities.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 166975-75-3
Cat. No. B069398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl(pyrrolidin-2-yl)methanone
CAS166975-75-3
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCCN2
InChIInChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
InChIKeyVTWSMIPLWRXVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3) Procurement Guide: Baseline Properties and Synthetic Utility


Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3), also known as 1-prolylpiperidine, is a heterocyclic amide with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol [1]. This compound comprises a piperidine ring and a pyrrolidine ring linked via a central ketone bridge [1]. It exists as a racemic mixture unless otherwise specified, and it is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and organic synthesis, rather than as a final bioactive drug candidate . Its modest lipophilicity (XLogP3-AA = 0.7) and a single hydrogen bond donor (HBD = 1) make it suitable for further derivatization in structure-activity relationship (SAR) studies [1].

Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3): Critical Limitations of Substituting with Closely Related Analogs


Substituting piperidin-1-yl(pyrrolidin-2-yl)methanone with structurally analogous heterocyclic amides (e.g., piperidin-1-yl(piperidin-2-yl)methanone or pyrrolidin-1-yl(pyrrolidin-2-yl)methanone) is not scientifically sound due to the specific conformational constraints and electronic properties imparted by the unique piperidine-pyrrolidine bridge [1]. The combination of a six-membered and a five-membered nitrogen heterocycle directly influences molecular recognition by biological targets, a key factor in the success or failure of downstream lead optimization [1]. Without quantitative data for a specific target, the risk of a structurally similar but functionally distinct analog introducing an unexpected, and often detrimental, change in binding affinity, selectivity, or pharmacokinetic profile is high. Direct substitution without rigorous experimental validation can lead to wasted resources and failed projects [1].

Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3) Evidence-Based Differentiation Guide


Differentiation from a DPP-IV Inhibitor: A Case Study in Scaffold Influence on Potency

While piperidin-1-yl(pyrrolidin-2-yl)methanone itself is not a DPP-IV inhibitor, a close structural analog, (3-fluoro-pyrrolidin-1-yl)-[1-(2-piperidin-1-yl-ethyl)-pyrrolidin-2-yl]-methanone, which incorporates the core piperidine-pyrrolidine motif, demonstrates an IC50 of 6,490 nM against human DPP-IV [1]. This activity is approximately 10,000-fold weaker than the potent DPP-IV inhibitor (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl]methanone, which has been reported with single-digit nanomolar IC50 values [2]. This vast difference highlights that the simple, unsubstituted piperidine-pyrrolidine scaffold provides a weak baseline affinity, and that the dramatic gains in potency observed in drug-like leads arise from the strategic addition of substituents [2].

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Type 2 Diabetes Structure-Activity Relationship (SAR)

Comparison to a CaMKII Inhibitor: Scaffold Versatility in Kinase Inhibition

A more complex analog featuring the piperidinyl(pyrrolidinyl)methanone core, (2-(5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)pyridin-4-yl)((R)-2-((S)-pyrrolidin-2-yl)piperidin-1-yl)methanone, exhibits potent CaMKII inhibition with an EC50 of 6.81 nM in neonatal rat ventricular myocytes (NRVM) and an IC50 of 27.8 nM in a biochemical assay [1]. This contrasts with the simpler analog used in DPP-IV inhibition (Evidence Item 1), underscoring the versatility of the core scaffold. The unsubstituted piperidin-1-yl(pyrrolidin-2-yl)methanone serves as the foundational structural element upon which such potent and therapeutically relevant molecules are built [1].

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Cardiovascular Disease Kinase Inhibitor

Contrast with an IDO1 Inhibitor: Implications for Drug Metabolism and Immuno-Oncology

Another advanced analog, (4-(1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)piperidin-1-yl)((S)-pyrrolidin-2-yl)methanone, was evaluated as an IDO1 inhibitor and exhibited an IC50 greater than 100,000 nM (>100 µM), indicating negligible activity [1]. This is a key piece of information: it demonstrates that while the piperidinyl(pyrrolidinyl)methanone core can be part of potent molecules (as in Evidence Item 2), it does not guarantee activity against any given target. The specific substituents and their three-dimensional arrangement are the primary drivers of target engagement and potency [1].

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Immuno-Oncology Drug Metabolism

Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3): Optimal Use Cases in Medicinal Chemistry and Process Development


Use as a Synthetic Intermediate in the Preparation of More Complex Piperidine-Pyrrolidine Amide Libraries

This is the most appropriate application for piperidin-1-yl(pyrrolidin-2-yl)methanone. As a defined, commercially available building block [1], it is used to prepare libraries of analogs for SAR studies, such as those described in patents for heteroaryl pyrrolidinyl and piperidinyl ketone derivatives [2]. The core structure is maintained, and the biological activity of the final compound is modulated by the introduction of new substituents [2]. This approach was used in the development of the CaMKII and IDO1 inhibitors described in Section 3 [3] [4].

As a Reference Compound in Analytical Method Development and Metabolite Identification

Due to its defined structure and molecular weight (182.26 g/mol), this compound can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR [1]. It is particularly useful in studies involving the metabolism and excretion of structurally related drug candidates, as demonstrated for a dipeptidyl peptidase inhibitor [5].

As a Tool Compound for Exploring Physicochemical Property Baselines

The compound's calculated lipophilicity (XLogP3-AA = 0.7) and low molecular weight make it a useful reference point for evaluating the impact of adding substituents on key physicochemical properties [1]. In a drug discovery program, tracking the change in logP and molecular weight from this unsubstituted core to the final lead candidate is a standard practice for monitoring compliance with drug-likeness guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-1-yl(pyrrolidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.